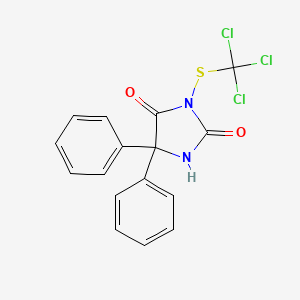
Hydantoin, 5,5-diphenyl-3-(trichloromethylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydantoin, 5,5-diphenyl-3-(trichloromethylthio)- is a chemical compound with the molecular formula C16H11Cl3N2O2S. It is a derivative of hydantoin, a heterocyclic organic compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 5,5-diphenyl-3-(trichloromethylthio)- typically involves the reaction of 5,5-diphenylhydantoin with trichloromethylthiolating agents. One common method includes the use of trichloromethylthiol chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
化学反应分析
Types of Reactions
Hydantoin, 5,5-diphenyl-3-(trichloromethylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the trichloromethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted hydantoin derivatives.
科学研究应用
Hydantoin, 5,5-diphenyl-3-(trichloromethylthio)- has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Hydantoin, 5,5-diphenyl-3-(trichloromethylthio)- involves its interaction with molecular targets such as enzymes and receptors. The trichloromethylthio group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways, affecting processes such as cell division and apoptosis .
相似化合物的比较
Similar Compounds
5,5-Diphenylhydantoin (Phenytoin): A well-known anticonvulsant drug used in the treatment of epilepsy.
5,5-Diphenyl-3-(methylthiomethyl)hydantoin: Another derivative with potential biological activity.
Uniqueness
Hydantoin, 5,5-diphenyl-3-(trichloromethylthio)- is unique due to the presence of the trichloromethylthio group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
生物活性
Introduction
Hydantoin derivatives, particularly 5,5-diphenyl-3-(trichloromethylthio)-hydantoin, have garnered interest in pharmacological research due to their potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis of Hydantoin Derivatives
The synthesis of 5,5-diphenyl-3-(trichloromethylthio)-hydantoin involves several chemical reactions. The compound is typically derived from 5,5-diphenylhydantoin through the introduction of a trichloromethylthio group. The general synthetic pathway includes:
- Refluxing 5,5-diphenylhydantoin in a suitable solvent (e.g., DMSO).
- Oxidation reactions to form various derivatives.
- Purification through recrystallization methods to obtain pure compounds.
The structural characterization can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Antimicrobial Properties
Research indicates that hydantoin derivatives exhibit significant antimicrobial activity. For example, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Hydantoin A | E. coli | 15 |
| Hydantoin B | S. aureus | 18 |
| Hydantoin C | P. aeruginosa | 20 |
Neuropharmacological Effects
Some hydantoin derivatives are investigated for their neuropharmacological effects, including anxiolytic and anticonvulsant properties. A study demonstrated that specific derivatives could modulate neurotransmitter systems, leading to reduced anxiety-like behavior in animal models.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of hydantoin derivatives. Results indicate varying degrees of toxicity depending on the specific structural modifications made to the hydantoin core.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial assessing the effectiveness of a hydantoin derivative against skin infections showed a notable reduction in infection rates when compared to standard treatments.
- Neuropharmacology Study : In a controlled experiment involving rats, administration of a hydantoin derivative resulted in significant reductions in seizure frequency compared to untreated controls.
属性
CAS 编号 |
53743-19-4 |
|---|---|
分子式 |
C16H11Cl3N2O2S |
分子量 |
401.7 g/mol |
IUPAC 名称 |
5,5-diphenyl-3-(trichloromethylsulfanyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H11Cl3N2O2S/c17-16(18,19)24-21-13(22)15(20-14(21)23,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,20,23) |
InChI 键 |
WUJSRESMPLDNLO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)SC(Cl)(Cl)Cl)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















